
5-(2-Fluoroethyl)-2'-deoxyuridine
Overview
Description
Its synthesis involves nucleophilic fluorination of 4-O-methyl-protected 5-(2-hydroxyethyl)-2'-deoxyuridine derivatives, yielding a compound with a fluoroethyl group at the C5 position of the uracil base . This modification enhances metabolic stability and facilitates radiolabeling with fluorine-18 (¹⁸F), making it a candidate for monitoring thymidine kinase (TK) activity in tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethyl)-2’-deoxyuridine typically involves the fluorination of a precursor molecule. One common method is the nucleophilic substitution reaction where a suitable leaving group on the precursor is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Fluoroethyl)-2’-deoxyuridine may involve a multi-step synthesis starting from commercially available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoroethyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various uracil derivatives, dihydro analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
FEU has shown promising antiviral activity against various viruses, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV). Research indicates that the addition of fluorine enhances its efficacy as an antiviral agent by allowing it to be incorporated into viral DNA, leading to chain termination and inhibition of replication .
Anticancer Properties
FEU is being investigated for its potential as an anticancer agent. It can interfere with DNA synthesis in cancer cells, similar to other nucleoside analogs. Its unique structure allows for selective targeting of cancerous cells, which may improve therapeutic outcomes compared to traditional chemotherapeutics like 5-Fluorouracil .
Case Study 1: Antiviral Efficacy
A study demonstrated that FEU derivatives exhibited superior antiviral activity compared to traditional nucleoside analogs against HSV and VZV. The fluorinated compounds were shown to effectively inhibit viral replication in vitro, suggesting their potential for therapeutic use in viral infections.
Case Study 2: Cancer Treatment
In clinical trials involving patients with advanced colorectal cancer previously treated with chemotherapy, FEU was administered alongside leucovorin. Although the overall response rate was modest, some patients exhibited partial responses, indicating that FEU may have utility in specific patient populations resistant to standard therapies .
Mechanism of Action
The mechanism of action of 5-(2-Fluoroethyl)-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets DNA polymerase enzymes and interferes with their function, leading to the termination of DNA chain elongation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Pyrimidine Analogs
5-Iodo-2'-Deoxyuridine (IUDR)
- Structure : C5 iodine substitution.
- Activity : IUDR inhibits herpes simplex virus (HSV) replication by competing with thymidine for incorporation into viral DNA, leading to chain termination. Clinical studies show modest tumor inhibition in advanced cancers but significant toxicity (stomatitis, leukopenia) at therapeutic doses .
(E)-5-(2-Fluorovinyl)-2'-Deoxyuridine (FVUdR)
- Structure : C5 fluorovinyl substitution.
- Activity : FVUdR exhibits potent anti-HSV activity, with the (E)-isomer showing superior inhibition over the (Z)-isomer (IC₅₀ values: 0.02 μM vs. 0.15 μM for HSV-1) .
- Comparison : While both compounds target viral TK, 5-(2-fluoroethyl)-2'-deoxyuridine’s fluoroethyl group offers flexibility for radiolabeling, whereas FVUdR’s rigid vinyl group limits functionalization .
5-(2-Chloroethyl)-2'-Deoxyuridine (CEDU)
- Structure : C5 chloroethyl substitution.
- Activity : CEDU demonstrates high selectivity for HSV-1 (antiviral index >400) but requires metabolic activation to exert cytotoxicity .
- Comparison : The fluoroethyl analog avoids the reactive chlorine moiety, reducing off-target toxicity while retaining imaging utility .
Anticancer and Antimetabolite Analogs
5-Fluoro-2'-Deoxyuridine (FdUrd)
- Structure : C5 fluorine substitution.
- Activity : FdUrd inhibits thymidylate synthase (TS), blocking DNA synthesis. Clinical studies report efficacy in colorectal cancer but dose-limiting myelosuppression .
- Comparison : this compound lacks direct TS inhibition but may exploit tumor-specific TK activity for selective imaging .
5-Hydroxymethyl-2'-Deoxyuridine (HMdU)
- Structure : C5 hydroxymethyl substitution.
- Activity : HMdU is a natural epigenetic marker involved in DNA repair. Synthetic derivatives are functionalized for drug delivery or aptamer engineering .
- Comparison : The fluoroethyl group in this compound enhances lipophilicity and stability compared to HMdU’s polar hydroxymethyl group .
Imaging and Radiotracer Analogs
5-(2-Radiohaloethyl)-2'-Deoxyuridines
- Structure : C2' fluoroethyl or iodoethyl substitutions.
- Activity : Radiolabeled analogs (e.g., ¹⁸F or ¹²³I) are used for PET or SPECT imaging of TK expression in tumors. This compound shows superior in vitro stability compared to iodoethyl derivatives .
- Comparison : Fluorine-18 labeling offers shorter half-life (109.7 min) than iodine-124 (4.18 days), balancing imaging resolution and radiation exposure .
5-(6-Aminohexyl-1-Oxymethyl)-2'-Deoxyuridine
- Structure: C5 aminohexyl-oxymethyl substitution.
- Activity : Used to synthesize fluorescent probes (e.g., DNP/DNS derivatives) for microbial growth inhibition studies .
- Comparison : this compound’s smaller substituent minimizes steric hindrance, favoring enzymatic processing in vivo .
Key Research Findings and Data
Table 1. Comparative Properties of 5-Substituted 2'-Deoxyuridine Analogs
Biological Activity
5-(2-Fluoroethyl)-2'-deoxyuridine (5-FEDU) is a nucleoside analog derived from 2'-deoxyuridine, featuring a fluorinated ethyl group at the 5-position of the uracil base. This modification enhances its biological activity, particularly as an antiviral and antitumor agent. The following sections detail its mechanisms of action, biological activities, and relevant research findings.
5-FEDU exerts its biological effects primarily through two mechanisms:
-
Antiviral Activity :
- 5-FEDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its mechanism involves incorporation into viral DNA, leading to chain termination and inhibition of viral replication.
- The compound's efficacy against various viruses indicates its potential for broader applications in antiviral therapies.
-
Antitumor Activity :
- The compound acts as an inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. By forming a complex with TS, 5-FEDU prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), thereby depleting dTMP levels and hindering DNA synthesis in rapidly dividing cells such as cancer cells .
- Preliminary studies have demonstrated activity against cancer cell lines derived from colon, breast, and ovarian cancers, suggesting its potential as an anticancer agent.
Antiviral Studies
Research indicates that 5-FEDU exhibits significant antiviral properties:
- Efficacy Against HSV : In vitro studies have shown that 5-FEDU can inhibit HSV replication effectively. For example, it demonstrated an IC50 value comparable to established antiviral agents .
- Mechanism Insights : The incorporation of 5-FEDU into viral DNA disrupts replication processes, making it a candidate for further development in antiviral drug formulations.
Antitumor Studies
The antitumor potential of 5-FEDU has been explored extensively:
- Cell Line Activity : Studies have reported that 5-FEDU shows cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency .
- Selectivity : There is evidence suggesting that fluorination enhances selectivity towards tumor cells compared to non-cancerous cells, which may improve therapeutic outcomes while reducing side effects .
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-FEDU, it is essential to compare it with structurally similar compounds. The following table summarizes key features:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Fluoro-2'-deoxyuridine | Fluorinated at position 5 | Established antitumor agent |
5-(Hydroxyethyl)-2'-deoxyuridine | Hydroxyethyl group instead of fluoroethyl | Different biological activity profile |
5-(Bromomethyl)-2'-deoxyuridine | Bromomethyl group | Potentially different reactivity |
5-(Ethyl)-2'-deoxyuridine | Ethyl group without fluorination | Less potent than the fluorinated analog |
5-(Trifluoroethyl)-2'-deoxyuridine | Trifluoroethyl group | Enhanced lipophilicity and potential activity |
The modifications in 5-FEDU not only enhance its interaction with biological targets but also contribute to its distinctive pharmacological profile.
Case Studies and Research Findings
Several studies have underscored the biological activity of 5-FEDU:
- A study published in Molecular Pharmacology highlighted the compound's ability to inhibit TS effectively, leading to decreased proliferation in cancer cell lines.
- Another investigation focused on the antiviral properties against CMV and HSV, demonstrating significant reduction in viral load upon treatment with 5-FEDU .
These findings indicate that while further research is necessary to fully elucidate the clinical efficacy and safety profiles of 5-FEDU, its unique properties make it a promising candidate for both antiviral and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Fluoroethyl)-2'-deoxyuridine?
Methodological Answer: The synthesis typically involves nucleophilic fluorination of protected precursors. For example:
- Step 1 : Protect the hydroxyl group of 5-(2-hydroxyethyl)-2'-deoxyuridine using 4-O-methyl protection to avoid side reactions.
- Step 2 : Perform nucleophilic fluorination with a fluorinating agent (e.g., [18F]fluoride in radiopharmaceutical contexts) to replace the hydroxyl group with fluorine.
- Step 3 : Deprotect under mild acidic or basic conditions to yield the final compound .
Key Validation: Monitor reaction progress using TLC or HPLC and confirm structure via H/F NMR and mass spectrometry.
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 260 nm) and a C18 column. Compare retention times with standards.
- Spectroscopy : Confirm the presence of the fluoroethyl group via F NMR (δ ≈ -210 to -220 ppm for CF groups) and H NMR for sugar moiety protons (δ 1.8–6.5 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] = 307.23 g/mol) .
Q. What safety considerations are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize spills with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does this compound interact with DNA replication machinery?
Methodological Answer:
- Mechanistic Studies : Incubate the compound with DNA polymerases (e.g., Taq or human mitochondrial polymerase γ) in vitro. Monitor incorporation efficiency via primer extension assays using radiolabeled dNTPs.
- Competition Assays : Compare inhibition kinetics with thymidine or 5-fluoro-2'-deoxyuridine (FUDR) to assess substrate specificity .
Key Finding: The fluoroethyl group may sterically hinder polymerase activity, reducing replication fidelity.
Q. What strategies exist for incorporating this compound into positron emission tomography (PET) tracers?
Methodological Answer:
- Radiolabeling : Use nucleophilic [18F]fluoride to synthesize 5-(2-[18F]fluoroethyl)-2'-deoxyuridine. Optimize specific activity (>1 Ci/μmol) via cartridge purification (e.g., C18 Sep-Pak).
- In Vivo Validation : Test pharmacokinetics in tumor-bearing murine models. Compare uptake in target tissues (e.g., liver, brain) using dynamic PET imaging .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC values across studies (e.g., antiviral vs. anticancer assays). Note differences in cell lines (e.g., L1210 leukemia vs. HSV-1-infected Vero cells).
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, 48-hour exposure) to isolate compound-specific effects.
- Mechanistic Follow-Up : Use CRISPR knockouts of target enzymes (e.g., thymidine kinase) to confirm on-target activity .
Q. Data Interpretation and Optimization
Q. How can researchers optimize the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Adjustment : Buffer solutions at pH 6.5–7.5 to minimize hydrolysis. Avoid alkaline conditions (>pH 8).
- Temperature Control : Store solutions at 4°C for short-term use; freeze aliquots at -80°C for long-term storage.
- Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
Q. What analytical methods are suitable for quantifying trace metabolites of this compound in biological samples?
Methodological Answer:
- Sample Preparation : Extract metabolites from plasma or tissue homogenates using protein precipitation (acetonitrile) or solid-phase extraction.
- Detection : Employ UPLC-MS/MS with a deuterated internal standard (e.g., d3-5-(2-Fluoroethyl)-2'-deoxyuridine) for high sensitivity (LOQ < 1 ng/mL).
- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect fluoroethyl-uracil or glucuronidated derivatives .
Q. Experimental Design Considerations
Q. How to design dose-response studies for evaluating the cytotoxicity of this compound?
Methodological Answer:
- Range-Finding Assay : Test concentrations from 0.1–100 μM in triplicate using a 96-well plate format.
- Endpoint Selection : Use MTT or resazurin assays for viability and annexin V/PI staining for apoptosis.
- Control Inclusion : Compare with FUDR and thymidine to assess specificity. Normalize data to untreated cells .
Q. What in vitro models are appropriate for studying the compound's tumor-targeting potential?
Methodological Answer:
Properties
IUPAC Name |
5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQCEKLDQAQFI-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910598 | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108008-61-3 | |
Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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